2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core and an isoindole dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include phosphorus reagents, sulfur compounds, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: A compound with a similar core structure but different functional groups.
Diethyl chromonyl phosphonate: Another compound with a chromone ring and phosphorus-containing groups
Uniqueness
2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of a benzothieno pyrimidine core and an isoindole dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
371934-60-0 |
---|---|
Molecular Formula |
C25H25N3O3S2 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H25N3O3S2/c1-2-13-28-24(31)20-18-11-5-6-12-19(18)33-21(20)26-25(28)32-15-8-7-14-27-22(29)16-9-3-4-10-17(16)23(27)30/h2-4,9-10H,1,5-8,11-15H2 |
InChI Key |
YWGARMIIORELHK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCCCN3C(=O)C4=CC=CC=C4C3=O)SC5=C2CCCC5 |
Origin of Product |
United States |
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